

# Spectroscopic Profile of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl but-3-yn-1-ylcarbamate*

Cat. No.: *B123163*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, **tert-Butyl but-3-yn-1-ylcarbamate**. The information presented herein is essential for the accurate identification and characterization of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **tert-Butyl but-3-yn-1-ylcarbamate**. These values are based on established principles of spectroscopic interpretation for the functional groups present in the molecule, namely a terminal alkyne, a secondary carbamate, and aliphatic carbons.

### Table 1: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 ( $\text{HC}\equiv$ )	$\sim 2.0$	Triplet (t)	$\sim 2.6$
H-4 ( $-\text{CH}_2-$ )	$\sim 2.4$	Quartet of Triplets (qt)	$\sim 6.5, 2.6$
H-5 ( $-\text{CH}_2-$ )	$\sim 3.3$	Quartet (q)	$\sim 6.5$
NH	$\sim 4.8$	Broad Singlet (br s)	-
$-\text{C}(\text{CH}_3)_3$	$\sim 1.45$	Singlet (s)	-

**Table 2:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Data**

Carbon	Chemical Shift ( $\delta$ ) ppm
C-1 ( $\equiv\text{CH}$ )	$\sim 70$
C-2 ( $-\text{C}\equiv$ )	$\sim 82$
C-4 ( $-\text{CH}_2-$ )	$\sim 20$
C-5 ( $-\text{CH}_2-$ )	$\sim 40$
C=O	$\sim 156$
$-\text{C}(\text{CH}_3)_3$	$\sim 80$
$-\text{C}(\text{CH}_3)_3$	$\sim 28$

**Table 3: Infrared (IR) Spectroscopy Data**

Functional Group	Vibrational Mode	Expected Absorption (cm <sup>-1</sup> )	Intensity
N-H	Stretch	~ 3350	Medium
≡C-H	Stretch	~ 3300	Sharp, Strong
C-H (sp <sup>3</sup> )	Stretch	2850 - 3000	Medium-Strong
C≡C	Stretch	~ 2120	Weak-Medium
C=O	Stretch	~ 1690	Strong
N-H	Bend	~ 1520	Medium
C-O	Stretch	~ 1160	Strong

**Table 4: Mass Spectrometry (MS) Data**

m/z	Ion	Notes
170.12	[M+H] <sup>+</sup>	Predicted monoisotopic mass: 169.11 Da
114.09	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Loss of the tert-butyl group
70.06	[M - Boc] <sup>+</sup>	Loss of the Boc protecting group
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-Butyl cation

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as **tert-Butyl but-3-yn-1-ylcarbamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- Internal standard (e.g., Tetramethylsilane, TMS)
- Sample of **tert-Butyl but-3-yn-1-ylcarbamate**
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing 0.03% TMS in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Tuning and Shimming: Tune the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

- **Data Processing:** Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of **tert-Butyl but-3-yn-1-ylcarbamate**
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- **Background Scan:** Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.
- **Spectrum Acquisition:** Acquire the IR spectrum of the sample, typically over a range of 4000-400  $\text{cm}^{-1}$ . Co-add 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$  for a good quality spectrum.
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Materials:

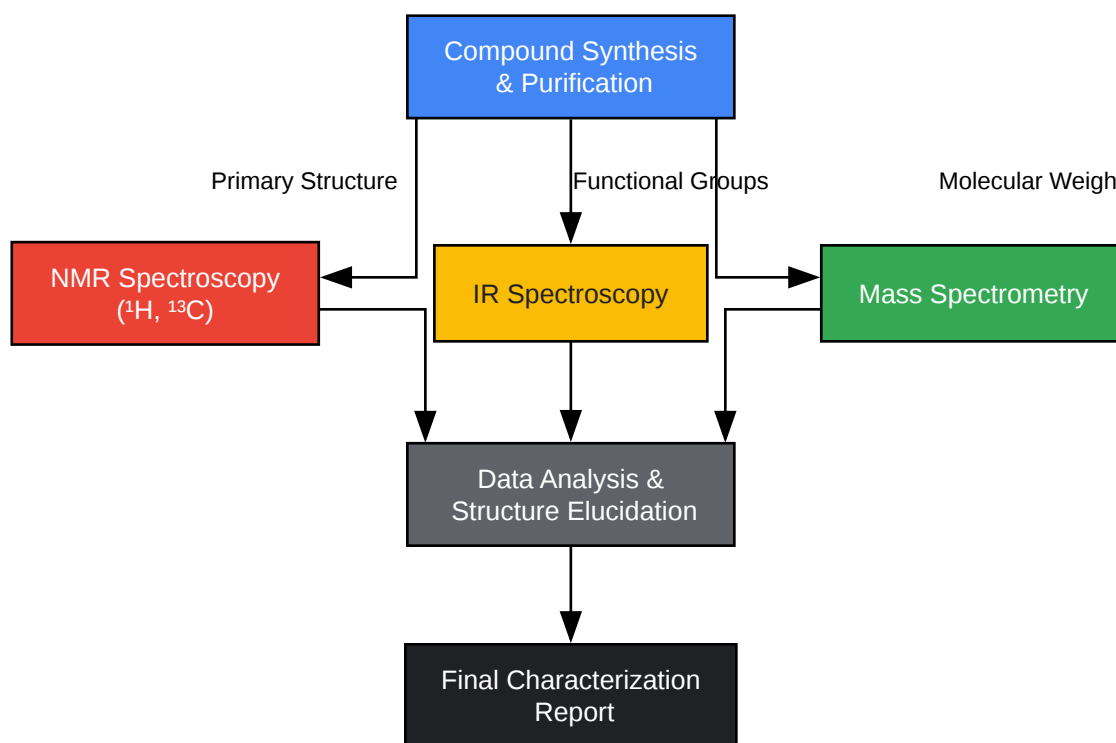
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Sample of **tert-Butyl but-3-yn-1-ylcarbamate**
- Vials and syringes

#### Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
- **Sample Infusion:** Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
- **Data Analysis:** Identify the molecular ion peak (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ) and major fragment ions.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for spectroscopic analysis.

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